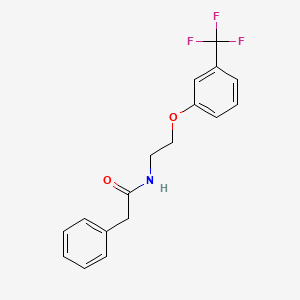

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

Description

2-Phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is an acetamide derivative characterized by a phenyl group attached to the acetamide nitrogen and a 2-(3-(trifluoromethyl)phenoxy)ethyl side chain.

Properties

IUPAC Name |

2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c18-17(19,20)14-7-4-8-15(12-14)23-10-9-21-16(22)11-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTMJNQJWWWIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves the reaction of 2-phenylacetamide with 2-(3-(trifluoromethyl)phenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: It may serve as a lead compound in drug discovery efforts.

Industry: Its unique chemical properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 403-97-4)

- Molecular Formula: C₁₆H₁₃ClF₃NO₂

- Molecular Weight : 343.73 g/mol

- Key Differences: Substituents: Contains a 4-chloro-2-methylphenoxy group instead of the 3-(trifluoromethyl)phenoxyethyl chain. The chloro and methyl substituents may increase steric hindrance compared to the trifluoromethyl group .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

- Molecular Formula : C₁₇H₁₀F₆N₂OS

- Molecular Weight : 404.33 g/mol

- Key Differences: Substituents: Replaces the phenoxyethyl group with a benzothiazole ring. Impact: The benzothiazole moiety, a common pharmacophore in antimicrobial agents, suggests divergent bioactivity compared to the phenoxyethyl chain.

2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide (CAS: 215649-72-2)

- Molecular Formula : C₁₁H₁₃F₃N₂O₃

- Molecular Weight : 278.23 g/mol

- Key Differences: Substituents: Features a hydroxyethylamino group and a trifluoromethoxy substituent.

Substituent Trends and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₈F₃NO₂ | 357.35 | 3-(Trifluoromethyl)phenoxyethyl, phenyl | High lipophilicity due to CF₃ group |

| 2-(4-Chloro-2-methylphenoxy)-N-[3-(CF₃)Ph]acetamide | C₁₆H₁₃ClF₃NO₂ | 343.73 | 4-Cl, 2-Me phenoxy, 3-CF₃ phenyl | Reduced flexibility, steric hindrance |

| N-(6-CF₃-Benzothiazole)-2-(3-CF₃-Ph)acetamide | C₁₇H₁₀F₆N₂OS | 404.33 | Benzothiazole, 3-CF₃ phenyl | Low synthetic yield (19%), solid state |

| 2-(2-Hydroxyethylamino)-N-(3-OCF₃-Ph)acetamide | C₁₁H₁₃F₃N₂O₃ | 278.23 | Hydroxyethylamino, 3-OCF₃ phenyl | Enhanced solubility via H-bonding |

Key Observations:

Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CF₃) in the target compound is more electron-withdrawing and lipophilic than the trifluoromethoxy (OCF₃) group in , which may affect membrane permeability .

Synthetic Challenges : Analogous compounds like the benzothiazole derivative () exhibit low yields (19%), suggesting that introducing rigid heterocycles may complicate synthesis .

Biological Activity

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and influence biological activity. The presence of both phenyl and trifluoromethyl groups contributes to its distinct chemical properties, making it a subject of interest for various biological evaluations.

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to enzymes or receptors, thereby modulating their activity. This property is crucial for its potential therapeutic applications, particularly in drug discovery efforts aimed at targeting various diseases.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the acetamide moiety have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The structure-activity relationship (SAR) studies suggest that modifications in the phenoxy and acetamide groups can lead to enhanced antimicrobial efficacy.

Anticancer Potential

Research has indicated potential anticancer properties for compounds within this structural class. For example, related acetamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values as low as 900 nM against leukemia cell lines, indicating significant antiproliferative activity . The presence of halogen substituents, such as chlorine or trifluoromethyl groups, appears to enhance this activity.

Case Study 1: Antitubercular Activity

In a study evaluating a series of phenoxyacetamide derivatives, one compound demonstrated an MIC value of 4 μg/mL against M. tuberculosis H37Rv. This indicates that the structural modifications in the phenoxy group significantly influence the antitubercular activity, making it a promising scaffold for developing novel agents against tuberculosis .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of related compounds found that specific substitutions on the phenyl ring improved selectivity and potency against cancer cells. The results highlighted that compounds with trifluoromethyl groups showed better activity compared to their non-fluorinated counterparts .

Data Tables

| Compound | Target | Activity | MIC/IC50 |

|---|---|---|---|

| Compound A | M. tuberculosis H37Rv | Antitubercular | 4 μg/mL |

| Compound B | Leukemia Cell Line | Anticancer | 900 nM |

| Compound C | Various Bacterial Strains | Antibacterial | Varies |

Research Findings

- Chemical Reactions : The compound can undergo oxidation and reduction reactions, leading to various derivatives that may exhibit altered biological activities.

- Therapeutic Applications : Its unique chemical properties suggest potential applications in drug development for infectious diseases and cancer therapy .

- Safety Profile : Preliminary studies indicate a favorable safety profile for certain derivatives in vitro, suggesting they may be suitable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.